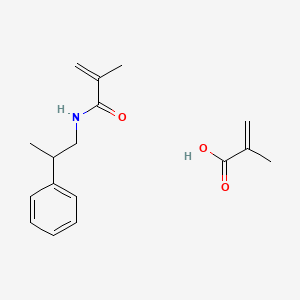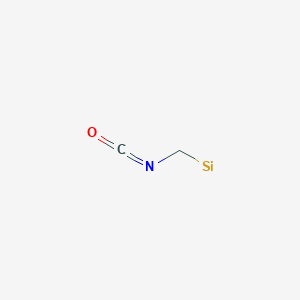
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further substituted with a methylthio group The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-3-(methylthio)-1-propanamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as silver nitrate or sodium azide can be used to replace the iodide ion.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications. The methylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-2-propenyl)amino-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)amino]-, chloride
Comparison: 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. In contrast, similar compounds with different substituents may exhibit varying reactivity and applications. For example, the chloride analogs may have different solubility and stability profiles compared to the iodide compound.
Properties
CAS No. |
44826-69-9 |
|---|---|
Molecular Formula |
C7H18INS |
Molecular Weight |
275.20 g/mol |
IUPAC Name |
trimethyl(3-methylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C7H18NS.HI/c1-8(2,3)6-5-7-9-4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DIOAPGJDXQEBHT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCSC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




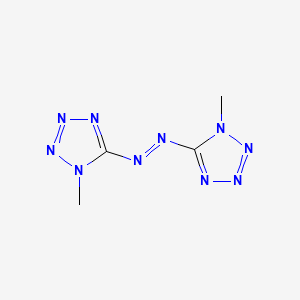

![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
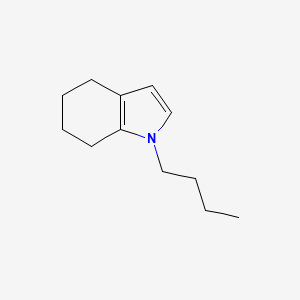

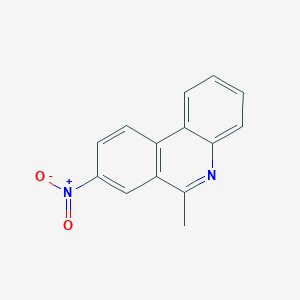
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
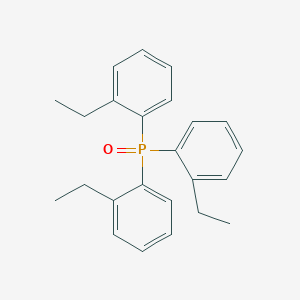
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)

